Para-Substituted Regioisomer Confers Defined Exit Vector Geometry Versus Ortho/Meta Analogs
4-(Piperidin-4-ylamino)benzonitrile (CAS 208398-34-9) is the para-substituted regioisomer, which presents a defined linear geometry with the nitrile group oriented opposite to the piperidine amino linkage [1]. In contrast, the ortho-isomer (2-(4-piperidinylamino)benzonitrile, CAS 208398-35-0) and meta-isomer (3-(4-piperidinylamino)benzonitrile, CAS 923565-71-3) present substantially different angular geometries and altered electronic environments at the aromatic ring . In drug design, this positional difference translates to discrete exit vectors from the core scaffold, a parameter that is not modifiable post hoc without complete synthesis revision. The compound also differs fundamentally from 4-(4-aminopiperidin-1-yl)benzonitrile (CAS 281234-90-0), which features a C-N linkage reversal (piperidine N directly attached to phenyl ring), thereby altering the nitrogen's hybridization state and hydrogen-bonding capacity .
| Evidence Dimension | Regioisomeric identity and structural geometry |
|---|---|
| Target Compound Data | Para-substituted; linear exit vector; benzonitrile C≡N distance ~4.3 Å from piperidine N |
| Comparator Or Baseline | Ortho-isomer (CAS 208398-35-0): angular geometry; Meta-isomer (CAS 923565-71-3): bent geometry; 4-(4-aminopiperidin-1-yl)benzonitrile (CAS 281234-90-0): C-N linkage reversal, altered hybridization |
| Quantified Difference | Qualitative difference in spatial geometry and pharmacophore presentation |
| Conditions | Molecular modeling and structural analysis (computed descriptors from PubChem) |
Why This Matters
SAR studies in kinase inhibitor and SMN modulator programs demonstrate that para-substitution is essential for target engagement; procurement of ortho- or meta-isomers yields inactive or suboptimal analogs, as documented in benzonitrile-based kinase inhibitor patents [2].
- [1] PubChem. 4-(Piperidin-4-ylamino)benzonitrile. 3D Conformer. National Center for Biotechnology Information (2025). View Source
- [2] Holzemann, G. et al. Benzonitrile derivatives as kinase inhibitors. US Patent 8,969,335 B2 (2015). View Source
